molecular formula C26H27FN2O4 B11576780 1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11576780
M. Wt: 450.5 g/mol
InChI Key: FYEHJFQETVSGJD-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by the presence of a fluorophenyl group, a morpholinyl propyl chain, and a chromeno-pyrrole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline, 6,7-dimethylchromone, and morpholine. The synthetic route may involve the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of 6,7-dimethylchromone with 2-fluoroaniline under acidic or basic conditions to form the chromeno-pyrrole core.

    Introduction of the Morpholinyl Propyl Chain: The chromeno-pyrrole intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinyl propyl chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For improved efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(2-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

  • 1-(2-chlorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2-bromophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence the compound’s reactivity, biological activity, and physical properties, making each compound unique in its own right.

Properties

Molecular Formula

C26H27FN2O4

Molecular Weight

450.5 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H27FN2O4/c1-16-14-19-21(15-17(16)2)33-25-22(24(19)30)23(18-6-3-4-7-20(18)27)29(26(25)31)9-5-8-28-10-12-32-13-11-28/h3-4,6-7,14-15,23H,5,8-13H2,1-2H3

InChI Key

FYEHJFQETVSGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=CC=C5F

Origin of Product

United States

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